molecular formula C14H18O4 B1367371 Methyl 6-(benzyloxy)-3-oxohexanoate

Methyl 6-(benzyloxy)-3-oxohexanoate

Cat. No. B1367371
M. Wt: 250.29 g/mol
InChI Key: JMCJZJFSCDADGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(benzyloxy)-3-oxohexanoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(benzyloxy)-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(benzyloxy)-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-(benzyloxy)-3-oxohexanoate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 3-oxo-6-phenylmethoxyhexanoate

InChI

InChI=1S/C14H18O4/c1-17-14(16)10-13(15)8-5-9-18-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

JMCJZJFSCDADGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(benzyloxy)butanoic acid (25.2 g) and DMF (5 drops) in THF (200 ml) was added dropwise oxalyl chloride (25 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hr, and the solvent and volatile component were evaporated. A solution of the residue in dichloromethane (50 ml) was added dropwise to a solution of Meldrum's acid (15.6 g) and pyridine (18 ml) in dichloromethane (100 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 11 hr, washed with 0.5M hydrochloric acid and saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated. A solution of the residue in methanol (500 ml) was stirred with heating under reflux for 9 hr. After cooling to room temperature, the solvent was evaporated. The residue was purified by silica gel column (hexane/ethyl acetate=5/1) to give the title compound as a pale-yellow liquid (14.37 g, 55%).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
55%

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